molecular formula C27H35N3O7 B576426 Z-D-Val-Lys(Z)-OH CAS No. 1436-71-1

Z-D-Val-Lys(Z)-OH

Cat. No.: B576426
CAS No.: 1436-71-1
M. Wt: 513.591
InChI Key: WVSBQFKNHQTXCY-XZOQPEGZSA-N
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Description

Z-D-Val-Lys(Z)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of the amino acids valine and lysine, with specific protective groups attached to the lysine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Val-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: The amino acid valine is coupled to the resin.

    Deprotection: The protecting group on the valine is removed.

    Coupling: The amino acid lysine, with a protective group on its side chain, is coupled to the valine.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often uses automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Z-D-Val-Lys(Z)-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, potentially altering its structure and function.

    Reduction: Reduction reactions can remove certain protective groups or modify the peptide.

    Substitution: Substitution reactions can replace specific atoms or groups within the peptide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Various reagents can be used depending on the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of disulfide bonds, while reduction could result in the removal of protective groups.

Scientific Research Applications

Z-D-Val-Lys(Z)-OH has various applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Z-D-Val-Lys(Z)-OH depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular processes. The protective groups on the lysine residue can also affect its activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Z-D-Val-Lys-OH: Similar structure but without the protective group on lysine.

    Z-D-Val-Lys(Z)-NH2: Similar structure but with an amide group instead of a hydroxyl group.

    Z-D-Val-Lys(Z)-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Z-D-Val-Lys(Z)-OH is unique due to its specific protective groups, which can influence its reactivity and stability. These modifications can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBQFKNHQTXCY-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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